molecular formula C19H18Cl2N4O2S B12762951 Ethanol, 2-((4-(2-(5,6-dichloro-2-benzothiazolyl)diazenyl)-3-methylphenyl)methylamino)-, 1-acetate CAS No. 124621-00-7

Ethanol, 2-((4-(2-(5,6-dichloro-2-benzothiazolyl)diazenyl)-3-methylphenyl)methylamino)-, 1-acetate

Cat. No.: B12762951
CAS No.: 124621-00-7
M. Wt: 437.3 g/mol
InChI Key: CHZNDFIHIUCGGN-UHFFFAOYSA-N
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Description

Ethanol, 2-((4-(2-(5,6-dichloro-2-benzothiazolyl)diazenyl)-3-methylphenyl)methylamino)-, 1-acetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzothiazole ring, diazenyl linkage, and an acetate ester group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-((4-(2-(5,6-dichloro-2-benzothiazolyl)diazenyl)-3-methylphenyl)methylamino)-, 1-acetate typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring, which can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Diazotization: The benzothiazole derivative is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is coupled with 3-methylphenylamine to form the azo compound.

    Esterification: Finally, the azo compound is reacted with acetic anhydride in the presence of a catalyst to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The benzothiazole ring and phenyl ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or fluorescent probes due to the presence of the benzothiazole ring.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

Industrially, the compound is used in the production of dyes and pigments due to its azo linkage, which imparts vivid colors.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The benzothiazole ring can intercalate with DNA, while the azo group can undergo reduction to form reactive intermediates that interact with proteins and enzymes. These interactions can disrupt cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethanol, 2-(methylamino)-, acetate ester
  • Benzothiazole derivatives
  • Azo compounds

Uniqueness

What sets Ethanol, 2-((4-(2-(5,6-dichloro-2-benzothiazolyl)diazenyl)-3-methylphenyl)methylamino)-, 1-acetate apart is the combination of the benzothiazole ring, azo linkage, and acetate ester group. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in multiple fields.

Properties

CAS No.

124621-00-7

Molecular Formula

C19H18Cl2N4O2S

Molecular Weight

437.3 g/mol

IUPAC Name

2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N,3-dimethylanilino]ethyl acetate

InChI

InChI=1S/C19H18Cl2N4O2S/c1-11-8-13(25(3)6-7-27-12(2)26)4-5-16(11)23-24-19-22-17-9-14(20)15(21)10-18(17)28-19/h4-5,8-10H,6-7H2,1-3H3

InChI Key

CHZNDFIHIUCGGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(C)CCOC(=O)C)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl

Origin of Product

United States

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